molecular formula C16H27NO3S B14578827 Octyl 4-(dimethylamino)benzene-1-sulfonate CAS No. 61165-56-8

Octyl 4-(dimethylamino)benzene-1-sulfonate

Cat. No.: B14578827
CAS No.: 61165-56-8
M. Wt: 313.5 g/mol
InChI Key: ITXHHCJEJSBIBI-UHFFFAOYSA-N
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Description

Octyl 4-(dimethylamino)benzene-1-sulfonate is an organic compound characterized by the presence of an octyl group attached to a benzene ring, which is further substituted with a dimethylamino group and a sulfonate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 4-(dimethylamino)benzene-1-sulfonate typically involves the sulfonation of 4-(dimethylamino)benzene with octyl sulfonate. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the sulfonation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Octyl 4-(dimethylamino)benzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Sulfonic acids and reduced derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Octyl 4-(dimethylamino)benzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a labeling agent.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Octyl 4-(dimethylamino)benzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in ionic interactions, while the dimethylamino group can engage in hydrogen bonding and other non-covalent interactions. These interactions facilitate the compound’s effects on various biological and chemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl orange: A similar compound with a dimethylamino group and a sulfonate group, used as a pH indicator.

    Sodium 4-(dimethylamino)benzenesulfonate: Another related compound with similar functional groups.

Uniqueness

Octyl 4-(dimethylamino)benzene-1-sulfonate is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its solubility and reactivity compared to other similar compounds.

Properties

CAS No.

61165-56-8

Molecular Formula

C16H27NO3S

Molecular Weight

313.5 g/mol

IUPAC Name

octyl 4-(dimethylamino)benzenesulfonate

InChI

InChI=1S/C16H27NO3S/c1-4-5-6-7-8-9-14-20-21(18,19)16-12-10-15(11-13-16)17(2)3/h10-13H,4-9,14H2,1-3H3

InChI Key

ITXHHCJEJSBIBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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